molecular formula C10H11BrN2O B8793989 4-Piperidinone, 1-(6-bromo-2-pyridinyl)-

4-Piperidinone, 1-(6-bromo-2-pyridinyl)-

Cat. No. B8793989
M. Wt: 255.11 g/mol
InChI Key: ZNVPYCNIHORSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinone, 1-(6-bromo-2-pyridinyl)- is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinone, 1-(6-bromo-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinone, 1-(6-bromo-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Piperidinone, 1-(6-bromo-2-pyridinyl)-

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2

InChI Key

ZNVPYCNIHORSIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g (21.11 mmol) of 2,6-dibromopyridine, 2.09 g (21.11 mmol) of piridin-4-one and 7.29 g of potassium carbonate (52.77 mmol) are suspended in 30 ml of DMSO and stirred at 120° C. overnight. Water is then added to the mixture, which is then extracted with EA. The organic phase is washed with a saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness. The residue formed is purified by means of flash chromatography on silica gel.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
7.29 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.